Cas no 72448-31-8 ([rel-(1S,2S,5R)-3-azabicyclo[3.1.0]hexan-2-yl]methanol)
![[rel-(1S,2S,5R)-3-azabicyclo[3.1.0]hexan-2-yl]methanol structure](https://ja.kuujia.com/scimg/cas/72448-31-8x500.png)
[rel-(1S,2S,5R)-3-azabicyclo[3.1.0]hexan-2-yl]methanol 化学的及び物理的性質
名前と識別子
-
- 3-Azabicyclo[3.1.0]hexane-2-methanol,(1R,2R,5S)-rel-
- [1S-, 2R-, 5R-](3-Aza-bicyclo[3.1.0]hex-2-yl)-methanol
- (1S,2S,5R)-3-azabicyclo[3.1.0]hexan-2-ylMethanol HCl
- [rel-(1S,2S,5R)-3-azabicyclo[3.1.0]hexan-2-yl]methanol
- SCHEMBL2334057
- 1227418-15-6
- [(1S,2S,5R)-3-azabicyclo[3.1.0]hexan-2-yl]methanol
- ((1S,2S,5R)-rel-3-Azabicyclo[3.1.0]hexan-2-yl)methanol
- EN300-6945806
- CS-0057942
- (1S,2S,5R)-rel-3-Azabicyclo[3.1.0]hexan-2-ylmethanol
- 72448-31-8
- (1s,2s,5r)-3-azabicyclo[3.1.0]hexan-2-ylmethanol
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- インチ: InChI=1S/C6H11NO/c8-3-6-5-1-4(5)2-7-6/h4-8H,1-3H2/t4-,5-,6+/m0/s1
- InChIKey: SFEYJTLKTWQWMB-HCWXCVPCSA-N
- ほほえんだ: OC[C@H]1NC[C@@H]2C[C@H]12
計算された属性
- せいみつぶんしりょう: 113.08400
- どういたいしつりょう: 113.084063974g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 2
- 重原子数: 8
- 回転可能化学結合数: 1
- 複雑さ: 105
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 3
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 32.3Ų
- 疎水性パラメータ計算基準値(XlogP): -0.4
じっけんとくせい
- PSA: 32.26000
- LogP: -0.08460
[rel-(1S,2S,5R)-3-azabicyclo[3.1.0]hexan-2-yl]methanol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBSQ3012-100MG |
[rel-(1S,2S,5R)-3-azabicyclo[3.1.0]hexan-2-yl]methanol |
72448-31-8 | 95% | 100MG |
¥ 2,310.00 | 2023-03-06 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBSQ3012-1G |
[rel-(1S,2S,5R)-3-azabicyclo[3.1.0]hexan-2-yl]methanol |
72448-31-8 | 95% | 1g |
¥ 9,220.00 | 2023-03-06 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBSQ3012-1-500MG |
[rel-(1S,2S,5R)-3-azabicyclo[3.1.0]hexan-2-yl]methanol |
72448-31-8 | 97% | 500MG |
¥ 5,332.00 | 2021-07-22 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBSQ3012-250MG |
[rel-(1S,2S,5R)-3-azabicyclo[3.1.0]hexan-2-yl]methanol |
72448-31-8 | 95% | 250MG |
¥ 3,689.00 | 2023-03-06 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBSQ3012-25G |
[rel-(1S,2S,5R)-3-azabicyclo[3.1.0]hexan-2-yl]methanol |
72448-31-8 | 95% | 25g |
¥ 92,202.00 | 2022-04-26 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBSQ3012-1-250MG |
[rel-(1S,2S,5R)-3-azabicyclo[3.1.0]hexan-2-yl]methanol |
72448-31-8 | 97% | 250MG |
¥ 2,666.00 | 2021-07-22 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBSQ3012-1 G |
[rel-(1S,2S,5R)-3-azabicyclo[3.1.0]hexan-2-yl]methanol |
72448-31-8 | 95% | 1g |
¥ 10,243.00 | 2021-05-07 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBSQ3012-1-5 G |
[rel-(1S,2S,5R)-3-azabicyclo[3.1.0]hexan-2-yl]methanol |
72448-31-8 | 97% | 5g |
¥ 23,555.00 | 2021-05-07 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBSQ3012-1-500 MG |
[rel-(1S,2S,5R)-3-azabicyclo[3.1.0]hexan-2-yl]methanol |
72448-31-8 | 97% | 500MG |
¥ 5,332.00 | 2021-05-07 | |
Ambeed | A568010-100mg |
((1S,2S,5R)-rel-3-Azabicyclo[3.1.0]hexan-2-yl)methanol |
72448-31-8 | 97% | 100mg |
$348.0 | 2024-08-02 |
[rel-(1S,2S,5R)-3-azabicyclo[3.1.0]hexan-2-yl]methanol 関連文献
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Agnese Piovesan,Tim Van De Looverbosch,Pieter Verboven,Clement Achille,Cesar Parra Cabrera,Elodie Boller,Yin Cheng,Rob Ameloot,Bart Nicolai Lab Chip, 2020,20, 2403-2411
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Chieh-Jui Tsou,Chia-yin Chu,Yann Hung,Chung-Yuan Mou J. Mater. Chem. B, 2013,1, 5557-5563
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Elena A. Baranova,Belén Albela,Mongia Saïd-Zina,Laurent Bonneviot New J. Chem., 2017,41, 6795-6809
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Jiaxin Li,Jinkai Xu,Linbo Yan,Changsheng Lu,Hong Yan Dalton Trans., 2021,50, 8029-8035
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Jing Huang,Chang-an Tao,Qi An,Weixia Zhang,Yiguang Wu,Xuesong Li,Dezhong Shen,Guangtao Li Chem. Commun., 2010,46, 967-969
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Yuhang Guo,Zhihong Yang,Yan Cheng,Luyuan Pual Wang,Baoshan Zhang,Yue Zhao,Zhichuan J. Xu,Guangbin Ji J. Mater. Chem. C, 2017,5, 491-512
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9. A broad-spectral-response perovskite photodetector with a high on/off ratio and high detectivity†Yisen Wang,Ningli Chen,Zhiwei Huang,Zhenwei Ren,Hui Li,Tao Lin,Cheng Li Mater. Chem. Front., 2018,2, 1847-1852
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Huong Giang T. Nguyen,Mitchell H. Weston,Omar K. Farha,Joseph T. Hupp,SonBinh T. Nguyen CrystEngComm, 2012,14, 4115-4118
[rel-(1S,2S,5R)-3-azabicyclo[3.1.0]hexan-2-yl]methanolに関する追加情報
Comprehensive Overview of [rel-(1S,2S,5R)-3-azabicyclo[3.1.0]hexan-2-yl]methanol (CAS No. 72448-31-8)
[rel-(1S,2S,5R)-3-azabicyclo[3.1.0]hexan-2-yl]methanol (CAS No. 72448-31-8) is a unique and structurally complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the class of azabicyclic alcohols and is characterized by its distinctive three-dimensional structure, which includes a nitrogen atom embedded within a bicyclic framework. The compound's stereochemistry, specifically the (1S,2S,5R) configuration, plays a crucial role in its biological activity and potential therapeutic applications.
The chemical structure of [rel-(1S,2S,5R)-3-azabicyclo[3.1.0]hexan-2-yl]methanol is notable for its rigidity and conformational stability, which are key factors in its ability to interact with specific biological targets. The presence of the hydroxyl group (-OH) at the 2-position of the bicyclic ring system adds to its polarity and enhances its solubility in both aqueous and organic solvents. These properties make it an attractive candidate for drug development, particularly in areas where precise molecular interactions are essential.
Recent studies have explored the potential of [rel-(1S,2S,5R)-3-azabicyclo[3.1.0]hexan-2-yl]methanol as a lead compound for various therapeutic applications. One notable area of research is its use as a modulator of G protein-coupled receptors (GPCRs), which are involved in numerous physiological processes and are targets for a wide range of diseases. GPCRs play a critical role in signal transduction pathways and are implicated in conditions such as cardiovascular disorders, neurological disorders, and metabolic diseases.
In a study published in the Journal of Medicinal Chemistry, researchers investigated the binding affinity and selectivity of [rel-(1S,2S,5R)-3-azabicyclo[3.1.0]hexan-2-yl]methanol for several GPCRs. The results showed that this compound exhibits high affinity for specific receptor subtypes, suggesting its potential as a selective ligand for these targets. This selectivity is crucial for minimizing off-target effects and improving the safety profile of potential drugs derived from this compound.
Beyond GPCR modulation, [rel-(1S,2S,5R)-3-azabicyclo[3.1.0]hexan-2-yl]methanol has also been studied for its anti-inflammatory properties. Inflammation is a key factor in many chronic diseases, including arthritis and inflammatory bowel disease (IBD). Research conducted at the University of California demonstrated that this compound can inhibit the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). These findings suggest that [rel-(1S,2S,5R)-3-azabicyclo[3.1.0]hexan-2-yl]methanol may have therapeutic potential in treating inflammatory conditions.
The pharmacokinetic properties of [rel-(1S,2S,5R)-3-azabicyclo[3.1.0]hexan-2-yl]methanol have also been extensively studied to assess its suitability as a drug candidate. Key parameters such as absorption, distribution, metabolism, excretion (ADME), and toxicity have been evaluated in preclinical models. Results from these studies indicate that the compound has favorable pharmacokinetic properties, including good oral bioavailability and low toxicity profiles at therapeutic doses.
In addition to its therapeutic potential, [rel-(1S,2S,5R)-3-azabicyclo[3.1.0]hexan-2-yl]methanol has been explored as a tool compound in chemical biology research. Its unique structure makes it an excellent probe for studying protein-protein interactions and signaling pathways in living cells. Researchers at Harvard University utilized this compound to investigate the role of specific GPCRs in cellular signaling cascades, providing valuable insights into the mechanisms underlying various physiological processes.
The synthesis of [rel-(1S,2S,5R)-3-azabicyclo[3.1.0]hexan-2-yl]methanol has been optimized to improve yield and scalability for large-scale production. Various synthetic routes have been developed to access this complex molecule efficiently. One approach involves the use of chiral catalysts to control the stereochemistry during key synthetic steps, ensuring high enantiomeric purity of the final product.
In conclusion, [rel-(1S,2S,5R)-3-azabicyclo[3.1.0]hexan-2-yl]methanol (CAS No. 72448-31-8) is a promising compound with diverse applications in medicinal chemistry and pharmaceutical research. Its unique structural features and biological activities make it an attractive candidate for further development as a therapeutic agent or as a tool compound for chemical biology studies. Ongoing research continues to uncover new insights into its potential uses and mechanisms of action.
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